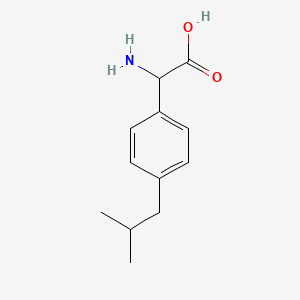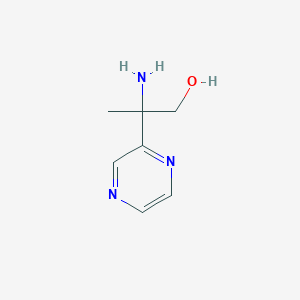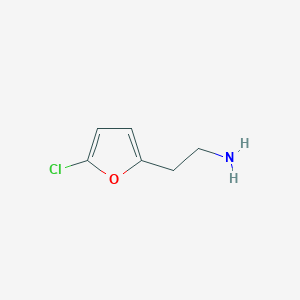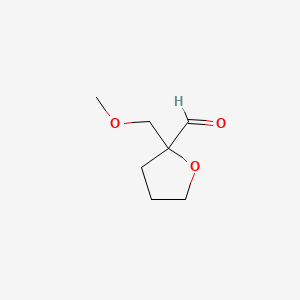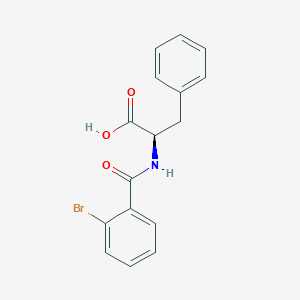
(R)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID is an organic compound with a complex structure that includes a bromophenyl group, a formamido group, and a phenylpropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting with the preparation of the bromophenyl and phenylpropanoic acid precursors. Common synthetic routes include:
Amidation: The formation of the formamido group through the reaction of an amine with formic acid or formic acid derivatives.
Coupling Reactions: The final coupling of the bromophenyl and formamido groups with the phenylpropanoic acid backbone using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2R)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studying the interactions of brominated compounds with biological systems, including enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism of action of (2R)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the formamido group can form hydrogen bonds with active site residues. This dual interaction can lead to inhibition or modulation of the target’s activity, affecting downstream biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID: Similar structure with a chlorine atom instead of bromine.
(2R)-2-[(2-FLUOROPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID: Contains a fluorine atom in place of bromine.
Uniqueness
(2R)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-PHENYLPROPANOIC ACID is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro- and fluoro- counterparts. The bromine atom’s size and electron-withdrawing properties can significantly influence the compound’s chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C16H14BrNO3 |
|---|---|
Poids moléculaire |
348.19 g/mol |
Nom IUPAC |
(2R)-2-[(2-bromobenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H14BrNO3/c17-13-9-5-4-8-12(13)15(19)18-14(16(20)21)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m1/s1 |
Clé InChI |
IFEXXHHSXLMJQK-CQSZACIVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2Br |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




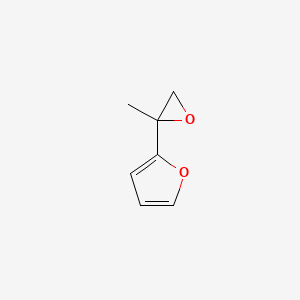
![1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine](/img/structure/B13612706.png)
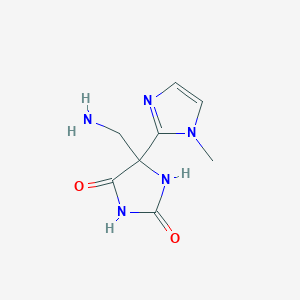
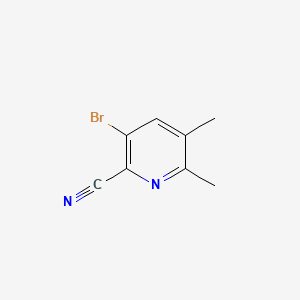
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid](/img/structure/B13612723.png)
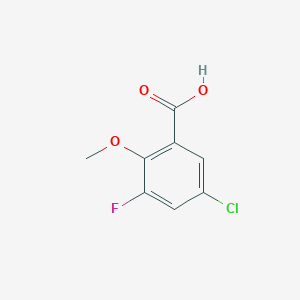

![Tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13612742.png)
